N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring substituted with a 4-fluorophenyl group and a nitrobenzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Trypanosoma brucei , a species of parasitic kinetoplastid responsible for African sleeping sickness and other related diseases . The compound exhibits significant trypanocidal activity, making it a promising candidate for the treatment of Trypanosoma brucei infections .
Mode of Action
The compound interacts with its target through a lipophilic end , which consists of a 4-(1-adamantyl) phenyl or a 3-(1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine . This interaction results in significant trypanocidal activity .
Biochemical Pathways
It is known that thiazole derivatives, such as this compound, can have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a lipophilic end in the compound might enhance its cellular accumulation into the protozoa , potentially influencing its bioavailability.
Result of Action
The primary result of the compound’s action is its trypanocidal activity, which makes it a potential candidate for the treatment of Trypanosoma brucei infections
Preparation Methods
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe nitrobenzenesulfonamide moiety is then attached through sulfonation and nitration reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often influenced by the presence of the fluorophenyl group. Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a thiazole ring and a nitrobenzenesulfonamide moiety. Similar compounds include other thiazole derivatives with different substituents, such as:
- 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
- 2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide . These compounds may exhibit similar biological activities but differ in their potency and specificity due to variations in their chemical structure .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-6-4-12(5-7-13)17-20-14(11-26-17)8-9-19-27(24,25)16-3-1-2-15(10-16)21(22)23/h1-7,10-11,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICVIYHGXXUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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